molecular formula C7H4ClN3O2 B1423624 5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine CAS No. 1167056-19-0

5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1423624
CAS No.: 1167056-19-0
M. Wt: 197.58 g/mol
InChI Key: XJNBRTKNXJRBBE-UHFFFAOYSA-N
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Description

5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound featuring a fused pyrrole-pyridine scaffold. The chlorine substituent at position 5 and nitro group at position 3 confer distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. This compound’s reactivity is influenced by the electron-withdrawing nitro group, which facilitates further functionalization, such as reduction to amines or cross-coupling reactions .

Properties

IUPAC Name

5-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-1-4-5(2-10-7)9-3-6(4)11(12)13/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNBRTKNXJRBBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=CN=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694647
Record name 5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-19-0
Record name 5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and endocrinology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H4ClN3O2C_7H_4ClN_3O_2. The compound features a pyrrolopyridine structure with a chlorine atom at the 5-position and a nitro group at the 3-position, which contribute to its unique chemical reactivity and biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are crucial in various tumorigenic processes.

  • Mechanism of Action : The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 activities. This inhibition is linked to reduced cell proliferation and induced apoptosis in breast cancer cell lines such as 4T1.
  • Case Study : In a study involving various derivatives of this compound, it was observed that specific modifications enhanced the inhibitory potency against FGFRs. For instance, derivative 4h demonstrated remarkable efficacy in inhibiting breast cancer cell proliferation while promoting apoptotic pathways.

2. Antidiabetic Potential

Aside from its anticancer properties, this compound has been investigated for its potential role in glucose metabolism regulation.

  • Mechanism of Action : Similar compounds have shown effects on glucose metabolism, suggesting that this compound may also influence metabolic pathways related to diabetes management. The specific interactions with enzymes involved in glucose metabolism are yet to be fully elucidated but indicate a promising therapeutic avenue.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization : Reacting substituted pyridines with nitro compounds under acidic or basic conditions.
  • Microwave-Assisted Synthesis : This method has been reported to enhance yields and reduce reaction times significantly.

The chemical reactivity of this compound includes transformations typical of nitro and chloro-substituted heterocycles. Notably, the nitro group can undergo reduction to form amines or other derivatives, while nucleophilic substitutions can occur at the chlorine site.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityKey Features
5-Chloro-1H-pyrrolo[2,3-b]pyridineFGFR inhibitionChlorine substitution
PexidartinibFGFR inhibitionMulti-target activity
Pyrrolopyridine DerivativesAnticancer & antidiabeticVarying substituents affecting activity

This table illustrates that while these compounds share structural features with this compound, each exhibits distinct properties influencing their reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism and Ring Connectivity

The pyrrolopyridine scaffold exists in multiple isomeric forms, such as [2,3-b], [2,3-c], and [3,2-c], which alter substituent spatial arrangements and electronic environments:

  • 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (): Shares the [2,3-c] ring system but replaces the nitro group with a carboxylic acid at position 2. This substitution enhances solubility due to hydrogen bonding but reduces electrophilicity compared to the nitro group .
  • 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (): The [2,3-b] isomer exhibits different reactivity in Suzuki-Miyaura cross-coupling reactions due to altered halogen accessibility. Bromine’s larger atomic radius may slow coupling kinetics relative to chlorine .

Substituent Effects on Reactivity and Bioactivity

Nitro vs. Amino/Acyl Groups:
  • 3-Amino-pyrrolo[2,3-b]pyridines (): Reduction of nitro groups to amines enhances nucleophilicity, enabling N-acylation (e.g., nicotinamide derivatives). These modifications improve interactions with biological targets like kinases .
  • 7-Chloro-1H-pyrrolo[2,3-c]pyridine (): Chlorine at position 7 instead of 5 in the [2,3-c] system reduces cytotoxicity against EGFR-overexpressing A431 cells, highlighting the importance of substituent positioning for biological activity .
Halogen Variations:
  • 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (): Bromine’s stronger electron-withdrawing effect stabilizes intermediates in Sonogashira couplings, whereas chlorine’s smaller size may favor faster reaction rates in Kumada couplings () .

Physicochemical Properties

  • NMR Shifts : The nitro group in 5-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine deshields adjacent protons, producing distinct downfield shifts (e.g., δ 8.89 ppm for HetH in [2,3-b] analogs; ). Carboxylic acid derivatives (e.g., 10b in ) exhibit broad NH peaks due to hydrogen bonding .
  • Solubility : Nitro and chloro substituents reduce aqueous solubility compared to polar groups like carboxylic acids or amines.

Data Tables

Table 1: Comparative Analysis of Key Pyrrolopyridine Derivatives

Compound Substituents Ring System Key Properties/Applications Reference
This compound 5-Cl, 3-NO₂ [2,3-c] Precursor for amines, cross-coupling
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine 5-Br, 3-NO₂ [2,3-b] Suzuki-Miyaura coupling substrate
7-Chloro-1H-pyrrolo[2,3-c]pyridine 7-Cl [2,3-c] Moderate cytotoxicity
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-Cl, 2-COOH [2,3-c] Improved solubility, kinase inhibition

Table 2: Reaction Yields and Conditions for Selected Derivatives

Reaction Type Substrate Conditions Yield Reference
Kumada Coupling 5-Chloro-1H-pyrrolo[2,3-b]pyridine Fe(acac)₃, THF, 25°C 96%
Nitro Reduction 3-Nitro-pyrrolo[2,3-b]pyridine H₂, Raney Ni, THF 36–96%
Sonogashira Coupling 5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine Pd/C, phenylacetylene 51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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